(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVLYWINTIDCGC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used to oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the methoxy group.
Major Products Formed
Deprotection: The major product is the free amine.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding methyl group.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid typically involves the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). These reagents facilitate the formation of amide bonds between the tert-butoxycarbonyl-protected amino group and the carboxylic acid moiety of the benzoic acid derivative, resulting in high yields and purity of the desired product .
Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound exhibit notable anti-inflammatory activity. In a study evaluating various substituted benzamido phenylcarbamate derivatives, compounds similar to this structure were shown to inhibit inflammation effectively in vivo, with percentage inhibition values ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Similar compounds have been investigated for their ability to inhibit microtubule polymerization, a critical process in cancer cell proliferation. The presence of methoxy groups and specific amino substitutions has been linked to enhanced antiproliferative activity against various cancer cell lines, with IC50 values indicating strong efficacy .
Drug Development
This compound serves as a scaffold for developing new therapeutic agents targeting inflammatory diseases and cancer. Its ability to modulate biological pathways makes it a candidate for further exploration in drug design.
Structure-Activity Relationship Studies
The compound's effectiveness can be optimized through structure-activity relationship (SAR) studies. By modifying substituents on the aromatic rings or altering the amino acid components, researchers can enhance its biological activity and selectivity towards specific targets .
Example Case Study: Anti-inflammatory Activity
A series of studies conducted on related compounds demonstrated that modifications in the side chains significantly affected their anti-inflammatory efficacy. For instance, compounds with specific substituents at the para position on the benzene ring exhibited increased potency in reducing edema in animal models .
Example Case Study: Antitumor Activity
In another study focused on microtubule inhibitors, compounds derived from similar structures showed promising results in inhibiting tumor growth in xenograft models. The incorporation of methoxy groups at strategic positions was crucial for maximizing antiproliferative effects against various cancer types .
Mechanism of Action
The mechanism of action of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid: Lacks the Boc protection, making it more reactive.
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is unique due to its combination of a Boc-protected amino group and a methoxy group, which provides specific reactivity and stability during chemical synthesis .
Biological Activity
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 5-(1-((tert-butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid. Its molecular formula is , and it features a methoxy group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of the Boc group may enhance its stability and bioavailability, allowing it to exert effects on target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various bacterial strains, indicating potential antimicrobial effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic disorders.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Anti-inflammatory Study : A recent study evaluated the impact of this compound on inflammatory markers in vitro. Results indicated a significant reduction in IL-6 and TNF-alpha levels in treated cells compared to controls. This suggests a potential therapeutic role in managing chronic inflammatory conditions.
- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antimicrobial activity. Further modifications could enhance this activity.
- Enzyme Inhibition Analysis : Research focusing on the inhibition of butyrylcholinesterase (BChE) revealed that derivatives of this compound could effectively reduce BChE activity, which is crucial for therapeutic strategies in neurodegenerative diseases such as Alzheimer's.
Q & A
Basic Questions
Q. What is the molecular structure and IUPAC nomenclature of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid?
- Answer : The compound has a molecular formula of C₁₃H₁₇NO₅ (MW: 267.32 g/mol) and consists of a benzoic acid backbone substituted with a methoxy group at position 2, an (S)-configured 1-((tert-butoxycarbonyl)amino)ethyl group at position 5, and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group acts as a protective group for the amine, critical for synthetic intermediates in peptide chemistry . Structural validation typically employs ¹H/¹³C NMR and mass spectrometry (MS), with purity assessed via HPLC .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A standard approach involves:
- Step 1 : Introducing the Boc-protected amine to the ethyl side chain via nucleophilic substitution or reductive amination.
- Step 2 : Methoxy group installation using methylation reagents (e.g., methyl iodide) under basic conditions.
- Step 3 : Carboxylic acid deprotection (if starting from an ester precursor) using acidic hydrolysis (e.g., HCl/THF).
Reaction monitoring via TLC (Rf comparison) and HPLC (≥95% purity) is critical .
Q. Which analytical methods are essential for confirming purity and structural integrity?
- Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- NMR : ¹H/¹³C spectra to confirm substituent positions and stereochemistry (e.g., S-configuration via chiral shift reagents) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess in large-scale synthesis?
- Answer : Key strategies include:
- Catalyst Screening : Chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis of the ethylamine side chain .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance Boc-protection efficiency .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling to minimize racemization .
- Scale-Up Considerations : Continuous flow reactors improve mixing and heat transfer for reproducibility .
Q. What methodologies resolve enantiomeric impurities in the final product?
- Answer :
- Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases to separate (S)- and (R)-isomers .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How is this compound applied in designing bioactive analogs for receptor-targeted studies?
- Answer : The Boc-protected amine and methoxy groups serve as handles for:
- Peptide Conjugation : Coupling with carboxylate-activated peptides (e.g., EDC/NHS chemistry) for drug delivery systems .
- Receptor Binding Studies : Structural analogs (e.g., dopamine D2/5-HT3 receptor ligands) are synthesized by modifying the ethylamine side chain, followed by in vitro binding assays .
- Prodrug Development : The carboxylic acid can be esterified for enhanced bioavailability, with enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
